Potassium dihydrogen phosphate

Description

Properties

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

CAS No. |

7778-77-0 |

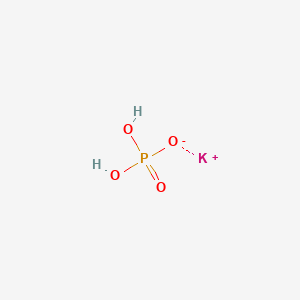

Molecular Formula |

H3KO4P |

Molecular Weight |

137.094 g/mol |

IUPAC Name |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].[K+] |

Canonical SMILES |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

density |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Other CAS No. |

16068-46-5 7778-77-0 |

physical_description |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Related CAS |

66923-00-0 |

solubility |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Synonyms |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origin of Product |

United States |

Potassium Dihydrogen Phosphate: a Comprehensive Academic Research Overview

Significance in Advanced Research Domains

Potassium dihydrogen phosphate (B84403) is a material of considerable interest in several high-technology fields due to its distinctive physical and chemical characteristics. Its applications in nonlinear optics, ferroelectricity, and biotechnology are particularly noteworthy.

In the realm of nonlinear optics , KDP is highly valued for its excellent nonlinear optical coefficients, high laser damage threshold, and broad transparency range. jetir.orgnih.govsot.com.sg These properties make it an indispensable component in laser systems, particularly for frequency conversion processes like second and third harmonic generation. jetir.orgsot.com.sg For instance, KDP crystals are crucial for frequency doubling of Nd:YAG lasers, converting infrared light to green light, a technology utilized in laser pointers and scientific instruments. sot.com.sg Its deuterated form, DKDP (K(DₓH₁₋ₓ)₂PO₄), is also widely used in high-power laser systems, such as those in inertial confinement fusion research, for its electro-optic properties in devices like Pockels cells, which act as fast optical switches. sot.com.sgoptica.orgmdpi.comllnl.gov

The ferroelectric properties of KDP have also been a subject of extensive research. It exhibits a ferroelectric phase transition at a Curie temperature of approximately 123 K (-150°C). jetir.org This relatively low transition temperature makes it an ideal model system for fundamental studies of ferroelectricity. jetir.org The ferroelectric nature of KDP, discovered in 1935, was a significant milestone in the study of inorganic ferroelectrics. jetir.org Research in this area explores the material's domain structure, piezoelectric response, and the influence of dopants and composites on its ferroelectric behavior. jetir.orgtandfonline.combohrium.com

In biotechnology and related fields , potassium dihydrogen phosphate serves as a crucial nutrient source in various applications. It is a component of mineralization-inducing media used to promote the osteogenic differentiation of dental stem cells, such as human periodontal ligament stem cells. nih.gov Studies have shown that KDP can enhance the proliferation and differentiation of these cells. nih.gov Furthermore, it is utilized in the preparation of phosphate buffer solutions, which are essential for maintaining a stable pH in numerous biological and chemical experiments, including high-pressure liquid chromatography (HPLC). fishersci.caaxilscientific.comresearcher.life Its role in fermentation processes, such as the production of erythromycin, has also been investigated. researchgate.net

Historical Context of Academic Inquiry

The academic journey of this compound began with early investigations into its synthesis and fundamental properties. One of the earliest documented processes for producing potassium phosphates, including KH₂PO₄, dates back to 1887. acs.org However, it was in the 20th century that its more scientifically significant properties came to light.

A pivotal moment in KDP research was the discovery of its ferroelectric nature in the 1930s. jetir.org Specifically, Busch and Scherrer identified its ferroelectric properties in 1935, which spurred a wave of research into inorganic ferroelectrics. jetir.org Early structural studies, such as the X-ray analysis by J. West in 1930, laid the groundwork for understanding its crystal structure. nih.govtandfonline.com Further investigations by Frazer and Pepinsky in 1953 using X-ray diffraction provided detailed insights into the structural changes occurring during the ferroelectric phase transition. jetir.org

The theoretical understanding of KDP's ferroelectricity was significantly advanced by J.C. Slater's model in 1941, which attributed the phase transition to the ordering of hydrogen bonds. jetir.org This theoretical framework has been a cornerstone for subsequent studies. Throughout the 1960s and 1970s, considerable effort was dedicated to improving the growth of large, high-quality KDP single crystals to facilitate further experimentation and technological applications. jetir.org The development of rapid growth techniques in the 1980s and 1990s, pioneered in Russia and perfected at institutions like Lawrence Livermore National Laboratory, was a major breakthrough, enabling the production of large crystals for high-power laser systems in a fraction of the time required by traditional methods. llnl.govresearchgate.net

Recent research continues to build on this historical foundation, with studies in 2024 by researcher Peter Vekilov providing new insights into the fundamental mechanisms of crystal growth at the molecular level, further unraveling the complexities of how KDP crystals form. scitechdaily.com

Methodological Approaches in this compound Research

A diverse array of methodological approaches is employed to investigate the properties and behavior of this compound, spanning experimental techniques and computational simulations.

X-ray diffraction (XRD) is a fundamental tool for characterizing the crystal structure of KDP. amolf.nlacs.org It has been used to determine the atomic arrangement of its surfaces, both ex situ (in vacuum or air) and in situ (during crystal growth). amolf.nl High-resolution XRD is also applied to study the effects of dopants, such as Mn³⁺, on the crystal lattice. acs.org Neutron diffraction has also been instrumental, particularly in elucidating the ordering of hydrogen atoms during the ferroelectric transition, providing crucial evidence for Slater's theoretical model. royalsocietypublishing.org

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of KDP. Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the interactions between KDP and dopants, such as L-arginine. scilit.com These methods can confirm the incorporation of dopants and reveal details about the hydrogen bonding network. scilit.com UV-Vis spectroscopy is employed to assess the optical transmittance of KDP crystals and the effects of impurities on their optical quality. researchgate.net X-ray photoelectron spectroscopy (XPS) has been used to characterize the surface composition and electronic structure of KDP crystals. researchgate.net

Nonlinear optical characterization is essential for understanding KDP's performance in laser applications. The Z-scan technique is a common method for measuring the third-order nonlinear refractive index and nonlinear absorption coefficient of KDP and DKDP crystals. rsc.orgbohrium.com These measurements are crucial for predicting effects like self-focusing in high-power laser systems. rsc.org

Computational modeling has become an increasingly powerful tool for studying KDP. First-principles calculations, based on density functional theory (DFT), are used to investigate the electronic and optical properties, including the effects of dehydration and defects on the material's damage threshold. nih.govaip.org Molecular dynamics (MD) simulations are employed to probe the structure and behavior of KDP in both solution and solid states, providing insights into ion association, hydrogen bonding, and crystal growth mechanisms. chemrxiv.orgchemrxiv.org These computational approaches complement experimental findings and help to elucidate complex phenomena at the atomic level.

Crystal growth and characterization methods are central to KDP research. Techniques for growing large, high-quality single crystals have been a major focus, with the development of rapid-growth methods being a significant achievement. llnl.govresearchgate.netacs.org The influence of impurities and growth conditions on the crystal habit and quality is studied using various analytical techniques, including scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). researchgate.net

The table below summarizes some of the key methodological approaches used in KDP research and their primary applications.

| Methodological Approach | Primary Application in KDP Research | Key Findings/Insights |

| X-ray & Neutron Diffraction | Crystal structure determination, analysis of phase transitions and dopant effects. | Elucidation of atomic arrangements in paraelectric and ferroelectric phases, confirmation of hydrogen ordering. jetir.orgamolf.nlroyalsocietypublishing.org |

| Spectroscopy (IR, Raman, UV-Vis, XPS) | Investigation of vibrational modes, electronic transitions, and surface chemistry. | Identification of impurity incorporation, characterization of hydrogen bonding, and assessment of optical transparency. scilit.comresearchgate.netresearchgate.net |

| Nonlinear Optical Characterization (e.g., Z-scan) | Measurement of nonlinear refractive index and absorption coefficients. | Quantification of self-focusing effects and other nonlinear optical phenomena crucial for laser applications. rsc.orgbohrium.com |

| Computational Modeling (DFT, MD) | Simulation of electronic structure, defect properties, and solution behavior. | Prediction of band gaps, understanding of dehydration effects, and insights into crystal growth mechanisms from solution. nih.govaip.orgchemrxiv.orgchemrxiv.org |

| Crystal Growth & Characterization | Development of methods for producing large, high-quality crystals and analyzing their properties. | Achievement of rapid crystal growth rates and understanding the impact of impurities on crystal morphology and quality. llnl.govresearchgate.netresearchgate.net |

Advanced Synthesis Methodologies and Reaction Engineering

Solution Growth Techniques and Kinetic Control

Solution growth is a widely employed method for producing large, high-quality KDP crystals. This technique hinges on the principle of creating a supersaturated solution from which KDP crystallizes as the solubility is carefully reduced. Kinetic control of the crystallization process is paramount to achieving the desired crystal characteristics.

The temperature lowering technique is one of the most effective and extensively used solution growth methods for cultivating large KDP crystals. jetir.org The process commences with the preparation of a saturated KDP solution in an aqueous medium at an elevated temperature, typically in the range of 70-80°C. jetir.org This is followed by a meticulously controlled cooling process to induce crystallization. A key aspect of this method is the slow reduction of temperature, often by 1-3 degrees Celsius per day, which facilitates the growth of large, high-quality single crystals. jetir.org To ensure uniform growth, the crystal is constantly rotated during the cooling phase. jetir.org Innovations in this area have led to rapid growth techniques that can yield large KDP crystals (greater than 50 cm) in a matter of weeks, a significant improvement over traditional methods that could take months. jetir.org

The quality and size of KDP crystals are profoundly influenced by the conditions under which they are grown. Key parameters that are carefully controlled during the crystallization process include the cooling rate, pH of the solution, and the agitation rate.

pH: The pH of the growth solution is another critical factor. Studies have shown that a pH of 3.0 results in the minimum metastable zone width and induction period, leading to the maximum crystallization rate. aip.orgaip.org The average particle size of the resulting crystals tends to increase with an increase in the pH value. aip.org The optimal pH range for growing large, high-quality KDP single crystals from aqueous solutions at temperatures between 30–50°C has been identified as 3.2–5.4. researchgate.net

Agitation Rate: Proper agitation of the solution is essential for maintaining a uniform concentration and temperature throughout the crystallizer, which in turn promotes uniform crystal growth. jetir.org The rotation of the growing crystal is a form of controlled agitation that ensures all faces of the crystal are exposed to the supersaturated solution, leading to a more symmetrical and defect-free crystal. jetir.org

| Parameter | Effect of Increase | Optimal Condition/Observation |

|---|---|---|

| Cooling Rate | Increased metastable zone width, decreased induction period, increased crystallization rate. aip.orgaip.org | A rate of 0.3°C/min resulted in the largest average particle size in one study. aip.org |

| pH | Increased average particle size. aip.org | A pH of 3.0 provides the maximum crystallization rate. aip.orgaip.org The optimal range for high-quality crystals is 3.2-5.4. researchgate.net |

| Agitation Rate | Promotes uniform crystal growth. jetir.org | Constant rotation of the crystal is crucial. jetir.org |

The metastable zone width (MSZW) is a crucial concept in crystallization, representing the region between the saturation and supersolubility curves where nucleation is unlikely to occur, and existing crystals can grow. nih.gov The width of this zone is influenced by factors such as the cooling rate and the presence of impurities. aip.orgresearchgate.net An increase in the cooling rate has been shown to widen the metastable zone. aip.orgaip.org

The induction period is the time that elapses before the first crystal nuclei appear in a supersaturated solution. nih.govresearchgate.net This period is also affected by the cooling rate and pH. As the cooling rate increases, the induction period becomes shorter. aip.orgaip.org A lower pH, specifically around 3.0, has been observed to minimize the induction period, thereby accelerating the onset of crystallization. aip.orgaip.org

| Parameter | Change | Effect on Metastable Zone Width | Effect on Induction Period |

|---|---|---|---|

| Cooling Rate | Increase | Increases aip.orgaip.org | Decreases aip.orgaip.org |

| Decrease | Decreases | Increases | |

| pH | Increase from 3.0 | Increases | Increases |

| Decrease towards 3.0 | Decreases aip.orgaip.org | Decreases aip.orgaip.org |

Control over the particle size distribution (PSD) and the crystal form is a primary objective in the industrial production of KDP, as these properties significantly impact downstream processing and final product performance. purdue.eduresearchgate.netresearchgate.net

The cooling rate is a key determinant of the final particle size. A faster cooling rate leads to a higher degree of supersaturation, which in turn increases the nucleation rate and results in a smaller average particle size. aip.org The use of anti-solvents, such as ethanol, can also be employed to manipulate the PSD. researchgate.net The addition of an anti-solvent reduces the solubility of KDP, inducing crystallization and affecting the growth dynamics. researchgate.net

Hydrothermal and Gel Growth Synthesis Techniques

Beyond conventional solution growth, hydrothermal and gel growth techniques offer alternative routes for the synthesis of KDP crystals. jetir.org

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at high temperatures and pressures. It can be particularly useful for synthesizing materials that have low solubility under ambient conditions. In the context of KDP, hydrothermal synthesis can be employed to produce fine, high-purity crystals.

Gel Growth Synthesis: In this technique, crystal growth occurs within a gel matrix, which serves to suppress convective currents and control the diffusion of reactants. researchgate.net This method is often utilized in research settings to grow a large number of small, high-quality crystals, as the gel environment can lead to a lower density of defects. jetir.orgresearchgate.net The process typically involves the permeation of a KDP solution through a silica (B1680970) gel, leading to the random formation and subsequent growth of crystals within the gel matrix. jetir.org

Reactive Extraction and Process Intensification Approaches

Reactive extraction represents a process intensification approach that combines chemical reaction and separation in a single unit operation. This can lead to more efficient and profitable production routes for KDP.

One such approach involves the use of N-methyldiethanolamine (MDEA) as an extractant in the reaction between potassium chloride (KCl) and phosphoric acid (H₃PO₄). researchgate.net In this process, MDEA selectively extracts the hydrochloric acid (HCl) formed during the reaction, which shifts the reaction equilibrium towards the formation of KDP. researchgate.net The intermediate, N-methyldiethanolamine·hydrochloride (MDEA·HCl), also acts as a precipitant for the crystallization of KDP. researchgate.net This coupling of reaction and separation intensifies the process, leading to high product yields and purity under mild reaction conditions. researchgate.net

Under optimal conditions (H₃PO₄/KCl molar ratio of 1.4:1, MDEA/KCl molar ratio of 1:1, reaction time of 10 minutes, and reaction temperature of 30°C), this method has been reported to achieve a product yield of 98.64% and a purity of 99.37%, with a very low chlorine content of 0.15 wt%. researchgate.net This demonstrates the potential of reactive extraction for the efficient and cost-effective synthesis of KDP. researchgate.net

Role of Specific Extractants (e.g., N-methyldiethanolamine) in Synthesis

An efficient and profitable method for preparing KH₂PO₄ utilizes N-methyldiethanolamine (MDEA) as an extractant with potassium chloride (KCl) and phosphoric acid (H₃PO₄) as the primary raw materials. nih.gov MDEA is selected for its advantageous properties, which include good water solubility, high extraction selectivity for hydrogen chloride (HCl), significant extraction capacity, and relatively low toxicity. nih.govnih.gov In this process, MDEA functions as a reactive extractant. It selectively reacts with and removes the HCl produced during the primary reaction, which is a critical step in driving the synthesis towards completion. nih.gov

Mechanism of Reaction Equilibrium Shift and Crystallization Enhancement

The synthesis of KH₂PO₄ from KCl and H₃PO₄ is a reversible reaction. The core function of N-methyldiethanolamine (MDEA) is to shift the reaction equilibrium to favor the formation of the desired product. It achieves this by selectively extracting the hydrogen chloride (HCl) generated, effectively removing it from the reaction mixture. nih.gov This removal of a product species forces the equilibrium to the right, in accordance with Le Châtelier's principle, thereby increasing the conversion of reactants into KH₂PO₄.

Impact of Process Parameters on Product Purity and Yield

The efficiency of the MDEA-based synthesis process is highly dependent on the precise control of several operational parameters. Systematic investigation has identified optimal conditions to maximize both the yield and purity of the resulting KH₂PO₄ crystals while minimizing impurities like chlorine. nih.gov

Key parameters and their optimal values have been determined experimentally. Under these controlled conditions, the process can achieve a product yield of 98.64% and a purity of 99.37%, with the chlorine content in the solid product being as low as 0.15 wt%. nih.gov The quality of the final product satisfies industrial-grade standards. nih.gov

Table 1: Optimal Operating Conditions for KH₂PO₄ Synthesis Using MDEA Extractant nih.gov

| Parameter | Optimal Value |

| H₃PO₄/KCl Molar Ratio | 1.4:1 |

| MDEA/KCl Molar Ratio | 1:1 |

| Reaction Time | 10 minutes |

| Reaction Temperature | 30 °C |

| H₃PO₄ Concentration | 52.04 wt% |

| Resulting Metrics | |

| Product Yield | 98.64% |

| Product Purity | 99.37% |

| Chlorine Content | 0.15 wt% |

Alternative Synthesis Routes and Industrial Production Innovations (Academic Perspective)

From an academic standpoint, various alternative routes for KH₂PO₄ synthesis have been developed, each with distinct advantages and challenges. The most common industrial method is the neutralization technique, which involves the reaction between phosphoric acid and a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). nih.govnih.gov

The reaction with potassium hydroxide is a straightforward acid-base neutralization: H₃PO₄(aq) + KOH(aq) → KH₂PO₄(aq) + H₂O(l) mdpi.com

This method is favored for producing higher purity KH₂PO₄, which is essential for applications in pharmaceuticals and as a nonlinear optical material. researchgate.net Innovations in this process focus on precise control of reaction conditions, such as maintaining the pH between 4.2 and 4.6, to achieve purities exceeding 99.60%. researchgate.net Subsequent steps, including controlled cooling, centrifugation, and fluidized-bed drying, are optimized to preserve this high purity. researchgate.net

Other production methods reported in the literature include:

Ion Exchange Method: This technique allows for the separation and purification of components, yielding a high-quality product.

Double Decomposition (Metathesis): While this method can be low-cost, it often suffers from low product yields and significant equipment corrosion issues. nih.gov

Crystallization and Electrolytic Processes: These represent other pathways explored for KH₂PO₄ production. researchgate.net

A historical, albeit more convoluted, process involved using materials like bone or rock phosphate (B84403) as a starting point. nih.gov This multi-step method included decomposition with acid, leaching, and sequential treatments with potassium sulfate (B86663) and potassium carbonate to eventually crystallize KH₂PO₄. nih.gov

Crystal Attrition Mechanisms in Synthesis Processes

Crystal attrition, the breakage and wearing away of crystals, is a critical phenomenon in industrial crystallizers that significantly affects the final particle size distribution. For a characteristically brittle material like Potassium Dihydrogen Phosphate, mechanical forces are the primary drivers of attrition. nih.govmdpi.com

During synthesis in agitated vessels, attrition occurs through two main mechanisms:

Crystal-Impeller Collisions: The high-speed rotation of the crystallizer's impeller or stirrer imparts significant kinetic energy to the crystals, causing them to collide with the impeller blades. Due to the low fracture toughness of KH₂PO₄, these impacts can lead to brittle fracture if the crystal's elastic limit is exceeded. mdpi.com

Crystal-Crystal Collisions: In a dense slurry, collisions between crystals themselves are frequent. The energy of these collisions, influenced by the turbulence and suspension density within the crystallizer, can be sufficient to chip edges or fracture whole crystals. strath.ac.uk

Theoretical and Computational Chemistry Investigations

Electronic Structure Elucidation

The electronic structure of potassium dihydrogen phosphate (B84403) (KDP) has been a subject of extensive theoretical investigation, employing a range of computational methods to understand its fundamental properties. These studies are crucial for explaining the material's well-known nonlinear optical and ferroelectric characteristics.

Periodic Hartree-Fock (HF) calculations, particularly those using pseudopotentials, have been instrumental in investigating the electronic structure of solid-state KDP. tandfonline.comtandfonline.com This ab initio method provides a foundational understanding of the crystalline system by approximating the many-electron wavefunction as a single Slater determinant. tandfonline.com In these calculations, core electrons are represented by effective core pseudopotentials (ECPs), which simplifies the calculation while maintaining accuracy comparable to all-electron methods. tandfonline.com

Studies using the CRYSTAL92 program with a standard PS-31G basis set for phosphorus and oxygen, augmented with d-polarization functions on phosphorus, have shown that the calculated crystal structure of KDP is in good agreement with experimental data. tandfonline.com These calculations successfully model the paraelectric phase of KDP, which belongs to the I42d space group, by accounting for the proton disorder through the use of "half" hydrogen atoms. tandfonline.com The output of these calculations provides essential data such as the unit cell energy and the wavefunction, which are fundamental to understanding the material's electronic properties. tandfonline.com

The calculated static dielectric tensor and nonlinear susceptibility have also been determined using coupled perturbed Hartree-Fock (CPHF) schemes, which build upon the HF framework to include the effects of an external electric field. aip.org

Density Functional Theory (DFT) has become a primary tool for analyzing the electronic structure of KDP. nih.govworldscientific.com DFT calculations, performed using software like the Vienna Ab initio Simulation Package (VASP), investigate the local structural and electronic properties of the material. nih.gov However, standard DFT functionals, such as the local-density approximation (LDA) or generalized gradient approximations (GGA) like Perdew–Burke–Ernzerhof (PBE), are known to underestimate the band gap of materials like KDP. aip.orgresearchgate.net

To address this "band-edge" problem, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are employed. bohrium.comarxiv.org The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, in particular, has been shown to provide more accurate band gap calculations for KDP. researchgate.netacs.org For instance, while a standard DFT calculation might yield a band gap of 5.9 eV, the HSE06 functional can correct this value, providing results that are in better agreement with experimental observations. researchgate.net First-principles calculations based on DFT with hybrid functionals have been used to study the structural, electronic, and optical properties of KDP in both its tetragonal (paraelectric) and orthorhombic (ferroelectric) phases. bohrium.com

These advanced computational methods allow for a detailed analysis of how factors like external pressure influence the electronic structure. worldscientific.com For example, as pressure increases, the band gap between the O-2p and P-3s states in KDP has been shown to increase. worldscientific.com

The ideal crystal structure of KDP is often disrupted by intrinsic defects (such as vacancies and dislocations) and extrinsic dopants, which can significantly modify its electronic band structure and, consequently, its optical properties. acs.orgresearchgate.net

Defects: Theoretical analyses using DFT have shown that defects introduce intermediate states into the forbidden gap, effectively reducing the band gap. acs.org A aip.org screw dislocation, for example, has been confirmed to lower the band gap, with the new states being derived principally from the hybridization of oxygen 2p and phosphorus 3p orbitals. acs.org Similarly, oxygen vacancies can introduce new optical adsorption in the energy region from 4.8 eV to 7.0 eV. researchgate.net Interstitial oxygen defects are also predicted to lower the band gap from a DFT value of 5.9 eV to about 4.2 eV. researchgate.net Studies indicate that both hydrogen and oxygen vacancy defects are more likely to form on the crystal's surface than within the bulk. nih.gov

Doping: Doping KDP with various elements intentionally alters its properties. First-principles calculations have been used to study the effects of doping with different metallic and non-metallic elements. For instance, doping with vanadium (V) causes the V-3d orbitals to hybridize with the O-2p orbitals, creating defect energy levels near the conduction band minimum and reducing the band gap compared to pure KDP. bohrium.com Similarly, substituting phosphorus with iron (Fe) can narrow the band gap to 3.8 eV. researchgate.net The introduction of dopants often leads to lattice distortions and can influence the material's transparency and nonlinear optical activity. researchgate.net The table below summarizes the effect of various dopants on the band gap of KDP as determined by theoretical and experimental studies.

| Dopant/Defect | Effect on Band Gap | Resulting Band Gap (eV) | Reference |

|---|---|---|---|

| aip.org Screw Dislocation | Reduction | Not specified | acs.org |

| Interstitial Oxygen | Reduction | ~4.2 | researchgate.net |

| Fe (substituting P) | Narrowing | 3.8 | researchgate.net |

| V (Vanadium) | Reduction | Not specified | bohrium.com |

| Aspartic acid, Succinic acid, Glycine, L-alanine | Improvement/Increase | Not specified | researchgate.net |

Proton Transfer Mechanisms in Solid-State Systems

The ferroelectric nature of KDP is intrinsically linked to the behavior of its protons within the hydrogen bond network connecting the phosphate tetrahedra. ill.frnih.gov

The mechanism of the ferroelectric phase transition in KDP is widely accepted to involve the cooperative ordering of protons in a double-well potential along the O-H···O hydrogen bonds. tandfonline.com Theoretical simulations of the proton transfer potential energy curve have been performed by modeling a collective anti-ferroelectric mode. tandfonline.comtandfonline.com This simulation yields a symmetric double-well potential. tandfonline.com

Periodic Hartree-Fock calculations have determined the energy barrier for this collective proton transfer. tandfonline.comtandfonline.com For an optimized O···O distance, the barrier is calculated to be quite low, at 162 cm⁻¹. tandfonline.com This barrier height is shown to be highly sensitive to the O···O distance, which acts as a soft coordinate in the lattice. tandfonline.comtandfonline.com In related hydrogen-bonded systems, the transition from an antiferroelectric (AFE) to a paraelectric (PE) state involves significant changes in the potential energy surface (PES). nih.govacs.org For instance, in KOH, the breaking of interlayer hydrogen bonds during the AFE to PE transition correlates with an increase in the O-O distance from 3.00 Å to 3.48 Å. acs.org These computational studies provide a detailed picture of the classical potential energy surface at 0 K, which serves as a reference for understanding the atomic-scale transformations that occur during phase transitions. nih.govacs.org

The dynamics of protons within the KDP crystal structure are complex, involving oscillations, tunneling, and collective movements that are crucial to its properties. At ambient temperature and pressure, protons are disordered within a two-minimum potential along the hydrogen bonds. ill.fr Below the transition temperature of 123 K, a ferroelectric phase transition occurs as the protons become locked into one of the two energy minima. ill.frblogspot.com

Proton dynamics have been investigated using techniques such as inelastic neutron scattering and collocation methods. tandfonline.comtandfonline.comill.fr These studies follow the pressure and temperature variations of the bond-stretching and bond-bending vibrations of hydrogen. ill.fr The proton vibration spectra are analyzed using a model of a double-well interatomic potential with a variable oxygen-hydrogen distance. ill.fr Theoretical work on materials topologically similar to KDP has suggested that the primary effect of quantum delocalization of protons is structural, leading to a decrease in the H···O distance and a corresponding change in the lattice parameter. aps.org The periodic motion of protons jumping back and forth between their two available sites can even be modeled as generating a current element, leading to investigations of resonant magnetic interactions between them. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone in the computational study of KDP, enabling the exploration of complex processes by modeling the interactions between atoms over time. bohrium.com This approach is particularly suited for investigating the material's mechanical properties and its behavior under various physical conditions. bohrium.com

MD simulations have been instrumental in elucidating the atomic-scale deformation mechanisms of KDP, which is known for its fragility and complex mechanical behavior. bohrium.com Due to its anisotropic microstructure, the response of KDP to external stress is highly dependent on the direction of the applied force. nih.gov

Systematic nanoindentation simulations using MD have revealed that subsurface damage is markedly anisotropic. nih.gov For instance, when indented on the (001) surface, both tetragonal and monoclinic phases emerge, with some of the monoclinic phase transforming into the tetragonal phase. nih.gov This can lead to amorphization near the surface. nih.gov In contrast, indentation on the (100) surface results in the direct emergence of an orthorhombic phase from the original tetragonal structure, without passing through a monoclinic intermediate and without amorphization. nih.gov

These simulations identify phase transformation as a key deformation mechanism under the combined hydrostatic and shear stresses of nanoindentation. nih.gov The "pop-in" events observed in load-displacement curves from these simulations signify the onset of such phase transformations. nih.gov The recovery of the crystal structure after the load is removed is also anisotropic, with the maximum recovery observed on the (100) surface. nih.gov

Table 1: Anisotropic Deformation Mechanisms in KDP from MD Simulations

| Indentation Surface | Observed Phases | Deformation Characteristics | Post-Unloading Recovery |

| (001) | Tetragonal, Monoclinic | Amorphization near the surface, formation of pile-ups. nih.gov | Partial recovery. nih.gov |

| (100) | Orthorhombic | No amorphization, no pile-ups. nih.gov | Maximum recovery. nih.gov |

A significant challenge in accurately simulating the mechanical behavior of KDP with MD is the development of a suitable interatomic potential function. bohrium.comconsensus.app The potential function governs the forces between atoms and is critical for reliably predicting material properties. bohrium.com

Recently, a potential function has been successfully developed that can accurately describe the mechanical properties of KDP. bohrium.comconsensus.app This breakthrough enables more insightful investigations into the material's response to various loading conditions. bohrium.com The established potential function has been validated by its ability to reliably predict the elastic modulus in different crystal directions and the structural changes that occur under stress. bohrium.com For example, a seven-site model for the dihydrogen phosphate ion has been adopted in some simulations to study the microstructure in solution. researchgate.netaip.org

The availability of a robust potential function is crucial for understanding and controlling the deformation and failure of KDP, which is essential for its application in high-power laser systems and for improving manufacturing processes to achieve damage-free machining. bohrium.com

The interaction of KDP surfaces with their environment, particularly aqueous solutions, is critical for understanding crystal growth and stability. MD simulations and advanced experimental techniques like surface X-ray diffraction have been used to study these interactions at an atomic level. bohrium.comresearchgate.net

A long-standing question in KDP crystal growth has been the termination of its surfaces. Studies have determined the atomic structure of both the {101} (pyramidal) and {100} (prismatic) faces in contact with an aqueous solution. bohrium.comresearchgate.net It was found that the {101} faces are terminated by a layer of potassium (K+) ions, not by dihydrogen phosphate (H₂PO₄⁻) groups. bohrium.comresearchgate.net This finding provides an atomic-scale explanation for the influence of metal impurities on the crystal's growth morphology. bohrium.com

DFT (Density Functional Theory) studies show that water molecules can be adsorbed on the KDP surfaces by forming hydrogen bonds with surface oxygen and hydrogen atoms or by forming an O-K chemical bond. researchgate.net The adsorption of water is a key step in the deliquescence process. researchgate.net The presence of a solvent environment can also influence the stability of surface defects. mdpi.com For example, an acidic environment can make oxygen vacancies on the (100) surface more stable, potentially impacting the crystal's optical properties. mdpi.com

Isotope Effects on Crystal Structure and Dynamics (e.g., Deuterium (B1214612) Substitution)

Replacing hydrogen with its heavier isotope, deuterium (D), in KDP crystals leads to significant changes in the material's structural, dielectric, and thermodynamic properties. consensus.apparxiv.org This "giant isotope effect" is a hallmark of the KDP family of crystals and has been a subject of intense theoretical and experimental investigation. aps.org

In contrast, DKDP behaves more classically, and these dipolar defects disappear at low temperatures. arxiv.org The quantum disorder in KDP results in residual entropy, which explains its lower spontaneous polarization and transition entropy compared to DKDP. arxiv.org

First-principles calculations show that the primary effect of deuteration is a depletion of the proton probability density at the center of the O-H-O bond. aps.org This weakens the proton-mediated covalent bonding, leading to a lattice expansion that couples with the off-centering of the proton, explaining the large isotope effect. aps.org Experimental studies confirm that as the deuterium content increases, the unit cell parameter along the a(b)-axis gradually increases. nih.gov

Table 2: Comparison of Properties between KDP and Deuterated KDP (DKDP)

| Property | KDP (KH₂PO₄) | DKDP (KD₂PO₄) | Underlying Mechanism |

| Proton/Deuteron Behavior | Significant quantum tunneling of protons. arxiv.orgaps.org | More classical behavior, reduced tunneling. arxiv.org | Quantum mechanical nature of protons vs. heavier deuterons. arxiv.org |

| Dipolar Defects | Always present due to proton tunneling. arxiv.org | Disappear at low temperatures. arxiv.org | Deuteration suppresses the quantum fluctuations that create the defects. arxiv.org |

| Spontaneous Polarization | Lower. arxiv.org | Higher. arxiv.org | Quantum disorder in KDP reduces net polarization. arxiv.org |

| Transition Entropy | Lower. arxiv.org | Higher. arxiv.org | Presence of residual entropy in ferroelectric KDP. arxiv.org |

| Lattice Parameters | Smaller a(b)-axis. nih.gov | Larger a(b)-axis. nih.gov | Weaker D-O bond compared to H-O bond leads to lattice expansion. aps.orgnih.gov |

Crystallography and Advanced Materials Science

Crystal Structure and Phase Transitions

Potassium dihydrogen phosphate (B84403) is a member of the tetragonal crystal system at ambient conditions. jetir.org It undergoes a significant phase transition from a paraelectric phase with a tetragonal structure (space group I-42d) to a ferroelectric phase with an orthorhombic structure at its Curie temperature of approximately 123 K (-150°C). jetir.orgaip.org Another notable transition occurs at high temperatures.

Under normal ambient conditions, KDP exists in a tetragonal crystal structure. aps.orgresearchgate.net It transitions to a monoclinic structure at a high temperature of around 503 K. aps.orgresearchgate.net There has been some debate regarding the exact nature of these high-temperature events, with some studies suggesting a transition to a monoclinic phase (space group P21/c) at 506 K. researchgate.net

A key mechanism driving this phase transition involves the behavior of protons within the crystal's hydrogen bonds. First-principles calculations indicate that in the paraelectric tetragonal phase, protons are disordered, while in the ferroelectric phase, they order, leading to spontaneous polarization. aip.org The high-temperature transition to the monoclinic phase is also associated with significant changes in proton conductivity. aps.org

Recent research has demonstrated that this phase transition can be induced under unconventional conditions. For instance, a stable monoclinic KDP phase can be developed at room temperature by using a mixture of graphene oxides and an unsaturated KDP solution. aps.orgresearchgate.net Furthermore, a reversible transition between the monoclinic and tetragonal structures can be achieved by tuning the distance between the graphene oxide layers. aps.orgresearchgate.net First-principles calculations support this, showing the tetragonal structure is more energetically favorable at larger graphene interlayer distances, while the monoclinic structure is more stable at smaller distances. aps.orgresearchgate.net A static electric field applied along the aps.org direction can also induce a phase transition at low temperatures (20 K). aps.org

External factors can profoundly influence the crystal structure of KDP, enabling the formation of phases that are typically unstable. The use of graphene oxide (GO) is a prime example of this manipulation. aps.org The formation of a stable monoclinic KDP crystal at room temperature is achieved through the interaction between potassium (K⁺) cations and the π electrons in the graphitic surface of the GO. aps.orgresearchgate.net This cation-π interaction distorts the local structural configurations of KDP. aps.orgresearchgate.net

The mechanism relies on altering the energetic landscape of nucleation. The interaction strength increases as the interlayer distance between graphene sheets decreases. aps.orgresearchgate.net This not only reduces the crystal-liquid interfacial free energy, which is a barrier to nucleation, but also actively stimulates the transformation of existing tetragonal KDP into the monoclinic form. aps.orgresearchgate.net The disordered arrangement of hydrated structures and clusters induced by the cation-π interaction creates conditions favorable for the monoclinic structure to form even in an unsaturated solution. aps.org This induced monoclinic phase is stable in a dry environment but can revert to the tetragonal phase upon absorbing moisture, demonstrating the reversibility of the process. aps.org

| Phase Transition | Standard Condition | Influencing Factor | Mechanism | Resulting Phase |

|---|---|---|---|---|

| Paraelectric to Ferroelectric | ~123 K | Temperature | Ordering of protons in hydrogen bonds | Orthorhombic |

| Tetragonal to Monoclinic | ~503 K | High Temperature | Thermal energy overcomes stability of tetragonal phase | Monoclinic |

| Tetragonal to Monoclinic | Room Temperature | Graphene Oxide | Cation-π interaction reduces interfacial free energy, distorts local structure | Monoclinic (stable in dry conditions) |

| Orthorhombic to New Phase | 20 K | Static Electric Field (~4.7 kV/cm) | Field-induced structural change | New, irreversible phase |

The formation of unconventional crystal forms, such as the monoclinic phase of KDP at ambient temperatures, is governed by complex nucleation mechanisms. aps.org Classical nucleation theory posits that this process depends on two main factors: the interfacial free energy between the crystal and the liquid phase, and the volume Gibbs free energy (or chemical potential) difference. aps.orgpnas.org The interfacial free energy acts as an energy barrier to the formation of stable nuclei. aps.org

Studies using containerless levitation techniques on highly supersaturated KDP solutions have revealed the existence of multiple nucleation pathways. pnas.orgpnas.orgresearchgate.net In these experiments, a low-concentration solution was observed to crystallize directly into the stable tetragonal phase. researchgate.net However, a high-concentration solution first transformed into a metastable monoclinic crystal before eventually reaching the stable tetragonal phase. pnas.orgresearchgate.net This suggests that under extreme supersaturation, the system can follow a multi-step nucleation process, accessing metastable intermediate structures. pnas.org

The formation of the metastable monoclinic phase is attributed to a smaller nucleation barrier compared to the stable tetragonal phase. pnas.org This implies that the interfacial free energy for the metastable phase is lower under these specific conditions. pnas.orgpnas.org The presence of external agents like graphene oxide can be seen as a method to manipulate this interfacial energy, making the nucleation of the monoclinic form feasible even under less extreme conditions of saturation. aps.org The interaction with the GO surface provides a template-like effect that favors the local structure of the monoclinic phase, thereby lowering the energy barrier for its nucleation. aps.org

Optical and Electro-Optical Phenomena

KDP's prominence in optical applications stems from its excellent nonlinear optical (NLO) and electro-optic (EO) properties. aip.org It can be grown into large, high-quality crystals, making it suitable for high-power laser applications and frequency conversion. aip.orgaip.org

The nonlinear optical response in KDP is the basis for frequency conversion processes like second-harmonic generation (SHG) and third-harmonic generation (THG). aip.orgaps.org SHG is a process where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and thus twice the frequency and half the wavelength.

The mechanism behind SHG in KDP is dominated by the response of the "electronic" energy levels, which are the energy levels in the ultraviolet region. aps.org First-principles calculations have shown that the phosphate (PO₄) groups within the KDP crystal structure are the dominant contributors to the SHG effect, with the potassium cation having a negligible role. aip.org

Third-harmonic generation (THG) can also be efficiently achieved in KDP. A common method is a cascaded process where SHG occurs first, followed by sum-frequency generation (SFG), where a fundamental photon mixes with a second-harmonic photon to produce a third-harmonic photon. tandfonline.com For 1 μm lasers, the phase-matching directions for type-II SHG and type-II THG in KDP are nearly identical, which allows for the design of a highly efficient THG converter using just a single KDP crystal. nih.govresearchgate.net This approach has demonstrated THG conversion efficiencies of over 30%. nih.gov KDP is widely used for generating the third and fourth harmonics of Nd:YAG lasers. optogama.comeksmaoptics.com

The linear electro-optic effect, or Pockels effect, describes the change in a material's refractive index that is linearly proportional to an applied external electric field. blikai.comoptoscience.com This effect is present in non-centrosymmetric crystals like KDP. blikai.com In KDP, the primary contribution to the linear electro-optic effect comes from the displacement of hydrogen atoms within the hydrogen bonds, which are more responsive to an external field than the other atoms in the crystal. aip.org

The Pockels effect is quantified by the electro-optic coefficients, denoted as rᵢⱼ. In KDP, which belongs to the 42m point group, the key coefficients are r₄₁ and r₆₃. optoscience.comuobaghdad.edu.iq The r₆₃ coefficient is particularly important for longitudinal Pockels cells, where the electric field is applied parallel to the optic axis and the light beam. optoscience.com

A Pockels cell is an electro-optic modulator that leverages the Pockels effect to control the polarization of light. blikai.comoptica.org It consists of a suitable crystal (like KDP) placed between two electrodes. blikai.com When a voltage is applied across the electrodes, it creates an electric field in the crystal. This field induces birefringence, altering the crystal's refractive indices. blikai.com As polarized light passes through the crystal, this induced birefringence causes a phase difference (retardation) between the two orthogonal polarization components. The magnitude of this phase shift is directly proportional to the applied voltage. By varying the voltage, the polarization state of the exiting light can be precisely controlled. blikai.com When placed between two polarizers, a Pockels cell can function as a high-speed optical switch or an amplitude modulator. blikai.comoptica.org

Laser-Induced Damage Mechanisms and Threshold Improvement Strategies

To enhance the resilience of KDP crystals to laser-induced damage, several strategies have been developed. A prominent and effective technique is laser conditioning, which involves irradiating the crystal with laser pulses at a fluence below the damage threshold. This process is believed to modify or eject nano-sized precursor defects, thereby increasing the crystal's ability to withstand higher laser energies. Both offline and online laser conditioning protocols have proven effective in raising the LIDT. Thermal annealing represents another approach, where the crystal is heated to relieve internal stresses and heal certain types of structural defects. Furthermore, the crystal growth process itself has a profound impact on the LIDT. For instance, rapidly grown KDP crystals often exhibit different damage characteristics compared to their conventionally grown counterparts.

A significant challenge in maintaining the operational lifetime of KDP optics is the mitigation of damage growth. An initial damage site can expand with subsequent laser shots, eventually compromising the functionality of the entire optic. Understanding the dynamics of this growth is therefore crucial. Studies have shown that the expansion of damage sites is dependent on both the laser fluence and the size of the initial damage pit. Consequently, research is actively exploring various mitigation techniques, such as localized laser treatments, to arrest the growth of existing damage sites and extend the crystal's service life.

| Strategy | Description | Effect on LIDT |

|---|---|---|

| Laser Conditioning | Pre-irradiation with sub-damaging laser fluences to modify or remove precursor defects. | Increases the damage threshold. |

| Thermal Annealing | Heating the crystal to reduce internal stresses and heal defects. | Can improve the resistance to laser damage. |

| Growth Process Optimization | Controlling growth conditions to minimize the incorporation of defects and impurities. | Leads to crystals with inherently higher LIDT. |

| Damage Mitigation | Localized treatments to halt the growth of existing damage sites. | Extends the operational lifetime of the crystal. |

Optical Absorption and Band Gap Modification Research

The optical absorption properties of potassium dihydrogen phosphate (KDP) are central to its role in nonlinear optics. In its pure state, KDP exhibits high transparency across a wide spectral range, a prerequisite for efficient frequency conversion of high-power lasers. However, the presence of impurities and intrinsic defects can significantly increase optical absorption, which is a primary contributor to laser-induced damage.

The intrinsic band gap of KDP is a fundamental parameter that defines its window of transparency. Extensive research has been dedicated to accurately determining this band gap and understanding how it can be influenced by external factors. The optical band gap of KDP has been reported to be approximately 7.8 eV. This wide band gap accounts for its transparency in the visible and near-ultraviolet regions of the electromagnetic spectrum.

Modification of the band gap and optical absorption can be achieved through the intentional introduction of dopants. For instance, doping with specific metal ions can create new energy levels within the band gap, resulting in increased absorption at particular wavelengths. While this can be detrimental for applications demanding high transparency, it also offers a means to tailor the material's optical properties for other specialized functions.

Temperature also exerts an influence on the optical absorption and band gap of KDP. As the temperature rises, the band gap tends to experience a slight decrease. This temperature dependence is a critical consideration in the design and operation of high-power laser systems, where the crystal can undergo significant heating.

| Property | Value/Characteristic | Significance |

|---|---|---|

| Optical Transparency Range | High transparency from the UV to the near-IR. | Crucial for frequency conversion applications. |

| Intrinsic Band Gap | Approximately 7.8 eV. | Determines the fundamental transparency window. |

| Effect of Impurities | Can increase optical absorption at specific wavelengths. | A primary cause of laser-induced damage. |

| Temperature Dependence | The band gap slightly decreases with increasing temperature. | Important for high-power laser system design. |

Photoluminescence Characteristics

Photoluminescence (PL) spectroscopy serves as a sensitive probe for investigating the electronic structure and defect states within this compound (KDP) crystals. When KDP is excited by photons with energy exceeding its band gap, it can emit light as electrons relax from excited states to lower energy levels. The spectral characteristics of this emitted light, such as its energy and intensity, provide valuable insights into the material's intrinsic and extrinsic properties.

The photoluminescence spectra of KDP typically reveal several emission bands. These bands are generally associated with different types of defects or impurities present in the crystal lattice. For example, certain emission bands have been ascribed to self-trapped excitons, which are electron-hole pairs that become localized within the crystal structure. Other photoluminescence features may be linked to the presence of specific impurity ions that function as luminescence centers.

Research utilizing photoluminescence has been instrumental in identifying the nature of various point defects that can adversely affect the optical performance of KDP. By studying the changes in PL spectra as a function of temperature, excitation energy, and dopant concentration, scientists can gain a more profound understanding of the defect chemistry of KDP. This knowledge is vital for devising strategies to grow higher-quality crystals with enhanced performance in demanding laser applications.

| Emission Band Energy | Possible Origin | Significance |

|---|---|---|

| ~3.4 eV | Attributed to intrinsic defects or self-trapped excitons. | Provides insight into the fundamental electronic structure. |

| ~2.7 eV | Often associated with impurity-related defects. | Can be used to monitor crystal purity. |

Mechanical Behavior and Deformation Science

Microhardness and Indentation Fracture Studies

The mechanical properties of this compound (KDP) are of paramount importance for its practical use, especially in the fabrication, handling, and mounting of large optical components. Microhardness testing is a standard technique employed to quantify a material's resistance to localized plastic deformation.

Studies on KDP have consistently shown that its microhardness is anisotropic, meaning it varies depending on the crystallographic orientation of the surface being tested. For instance, the (001) face generally exhibits a different hardness value compared to the (100) face. This anisotropy is a direct reflection of the crystal's underlying atomic arrangement and the different slip systems that can be activated under an applied load.

Indentation fracture studies offer valuable information about the toughness of KDP and its susceptibility to cracking. When the load applied by the indenter surpasses a critical threshold, cracks can initiate and propagate from the corners of the indentation. The length and morphology of these cracks can be used to calculate the material's fracture toughness. A thorough understanding of the indentation fracture behavior is essential for optimizing machining and polishing processes to minimize the introduction of subsurface damage.

The microhardness of KDP can also be influenced by the presence of impurities and defects. Doping with certain ions has been observed to alter the hardness, either through solid solution strengthening or the formation of secondary phase precipitates.

| Crystallographic Face | Typical Microhardness (Vickers) | Key Observations |

|---|---|---|

| (001) | ~1.5 GPa | Exhibits significant anisotropy in hardness. |

| (100) | ~1.2 GPa | Prone to cracking at higher indentation loads. |

Ductile-Brittle Transition Mechanisms

The transition from ductile to brittle behavior in this compound (KDP) is a critical aspect of its mechanical response, with significant implications for its processing and application. At ambient temperatures, KDP is typically classified as a brittle material, fracturing with minimal plastic deformation. However, under specific conditions, it can exhibit ductile behavior.

The ductile-brittle transition temperature (DBTT) is a key parameter that delineates this change in mechanical response. Below the DBTT, the material fails in a brittle manner, while above this temperature, it can undergo plastic deformation. For KDP, the DBTT is not a fixed value but is influenced by factors such as the rate of strain and the presence of a hydrostatic confining pressure.

The mechanism underlying plastic deformation in KDP at elevated temperatures is primarily the motion of dislocations on specific crystallographic slip systems. The transition to brittle behavior at lower temperatures is attributed to the reduced mobility of these dislocations, which makes crack nucleation and propagation more favorable. The interaction of dislocations with obstacles such as impurities and other lattice defects also plays a crucial role in the ductile-brittle transition.

A comprehensive understanding of the ductile-brittle transition is fundamental for the development of improved machining and finishing techniques for KDP optics. By carefully controlling the temperature and stress state during processing, it is possible to operate within the ductile regime, thereby reducing the extent of subsurface damage and achieving a higher quality surface finish.

Anisotropy of Mechanical Properties and Deformation

The crystalline structure of this compound (KDP) gives rise to a pronounced anisotropy in its mechanical properties. This means that properties such as elastic stiffness, hardness, and fracture toughness are dependent on the direction of measurement relative to the crystallographic axes.

The elastic anisotropy of KDP is well-established, with the elastic constants showing significant directional variation. This has important consequences for the distribution of stress within the crystal under mechanical or thermal loading. For instance, localized stresses can be significantly higher in certain directions, rendering the crystal more susceptible to fracture along specific crystallographic planes.

The plastic deformation of KDP is also highly anisotropic. Deformation proceeds via slip on specific crystallographic planes and in particular directions. The primary slip systems in KDP have been identified through experimental investigation. The ease with which these slip systems can be activated depends on the orientation of the applied stress relative to the crystal lattice. This anisotropy in plastic deformation is the direct cause of the observed anisotropy in microhardness.

The fracture behavior of KDP is similarly anisotropic. Cleavage, the tendency of a crystal to split along well-defined crystallographic planes, is a common mode of failure in KDP. The cleavage planes are typically those with the lowest surface energy. A thorough understanding of the anisotropic fracture behavior is crucial for predicting and preventing the catastrophic failure of KDP components in high-stress applications.

| Mechanical Property | Anisotropic Characteristic | Implication |

|---|---|---|

| Elastic Stiffness | Varies with crystallographic direction. | Affects stress distribution under load. |

| Microhardness | Different values on different crystal faces. | Reflects the anisotropy of slip systems. |

| Fracture Toughness | Varies with crack propagation direction. | Leads to preferential cleavage on certain planes. |

Development of Deformation Mechanism Maps

While formal deformation mechanism maps for this compound (KDP) are not as commonly established as for metallic materials, the underlying principles of its plastic deformation are understood through extensive research. The deformation of KDP crystals is a complex interplay of elastic, plastic, and brittle mechanisms. spiedigitallibrary.org At the nanoscale, KDP can undergo plastic deformation, a critical factor for enabling ductile-mode machining. hep.com.cn

The primary mechanism responsible for plastic deformation and creep in KDP is dislocation motion. hep.com.cnresearchgate.net Nanoindentation studies reveal that dislocation nucleation and propagation are key processes, often indicated by "pop-in" events in load-displacement curves. hep.com.cn The strain rate sensitivity of KDP is a significant factor, with hardness increasing at higher strain rates. mdpi.com Molecular dynamics (MD) simulations and experimental observations have identified that the stress fields generated by external tools influence the nature of plastic deformation. researchgate.nethep.com.cn

Under indentation, KDP exhibits anisotropic behavior. On the (001) surface, deformation can lead to the simultaneous appearance of tetragonal and monoclinic phases, with some monoclinic phases transforming to tetragonal. bit.edu.cn This can be followed by amorphization near the surface. bit.edu.cn In contrast, on the (100) surface, an orthorhombic phase may emerge directly from the original tetragonal structure without amorphization. bit.edu.cn This phase transformation is considered a significant mechanism of incipient plasticity. bit.edu.cn The cooperative migration of atomic clusters is thought to be the mechanism for dislocation activation. mdpi.com Understanding these distinct mechanisms is crucial for preventing fracture damage during machining and for optimizing fabrication processes for KDP components. spiedigitallibrary.orgresearchgate.net

Material Removal Mechanisms in Precision Machining (e.g., Polishing via Deliquescent Action)

Achieving damage-free, ultra-smooth surfaces on KDP crystals is essential for their application in high-power laser systems. hep.com.cn However, the material's soft, brittle, and deliquescent nature presents significant manufacturing challenges. bohrium.com Precision machining techniques have been developed to control material removal at the micro and nanoscale.

A key material removal mechanism is ductile-mode machining, where material is removed without inducing brittle fractures. hep.com.cn This can be achieved in processes like nanoscratching and ultra-precision fly cutting. spiedigitallibrary.orghep.com.cn Dislocation motion is a primary mechanism in this ductile removal process. hep.com.cnresearchgate.net The transition from brittle to ductile machining is a critical parameter, with the brittle-ductile transition (BDT) depth being on the nanometer scale in conventional cutting. hitsz.edu.cn Novel techniques, such as tool-modulated cutting, have been shown to significantly increase this BDT depth by reducing dynamic cutting forces. hitsz.edu.cnmdpi.com

A highly effective and specialized material removal technique for KDP is polishing via deliquescent action . This method leverages KDP's hygroscopic nature.

Mechanism : A controlled amount of moisture or a specific polishing slurry causes the KDP surface to deliquesce, forming a dissolved layer. nih.govhep.com.cn This softened layer is then mechanically removed by a polishing pad. hep.com.cn

Control : The process can be finely controlled by using a water-in-oil microemulsion as the polishing fluid. mdpi.comgoogle.com In this system, nanoscale water droplets are released by the friction between the polishing pad and the crystal surface, reacting with the KDP. mdpi.com The concentration of the KDP aqueous solution within the microemulsion can be adjusted to control the deliquescence rate. google.com

Advantages : This chemical-mechanical polishing (CMP) method can remove surface defects like micro-ripples from prior machining steps (e.g., single-point diamond turning) and achieve nano-level surface roughness. nih.govmdpi.com Another approach uses a two-phase air-water fluid to induce controllable deliquescence without chemical impurities, followed by mechanical removal with a polishing pad, which significantly improves the material removal rate. hep.com.cn

The material removal rate in deliquescent polishing is influenced by factors such as polishing pressure and the revolution rate of the polishing plate, but interestingly, not significantly by the initial surface roughness of the crystal. nih.gov

| Machining Technique | Primary Material Removal Mechanism | Key Characteristics |

| Nanoscratching | Ductile-mode removal via dislocation motion. hep.com.cn | Dependent on indenter geometry; spherical indenters more easily achieve ductile mode. hep.com.cn |

| Ultra-Precision Fly Cutting | Elastoplastic deformation and brittle fracture. spiedigitallibrary.org | Significant anelastic rebound deformation is observed. spiedigitallibrary.org |

| Modulation Cutting | Ductile-mode removal. hitsz.edu.cn | Increases brittle-ductile transition depth by reducing cutting forces. hitsz.edu.cnmdpi.com |

| Deliquescent Polishing | Controlled deliquescence followed by mechanical removal of the dissolved layer. nih.govhep.com.cn | Achieves nano-level surface roughness; rate is stable and repeatable. nih.gov |

Ferroelectric Properties and Related Phenomena

Spontaneous Polarization Mechanisms

This compound is a classic example of an order-disorder type ferroelectric. Its spontaneous polarization below the Curie temperature (T_c = 123 K) arises from a specific structural arrangement. aip.orgyamaguchi-u.ac.jp In the paraelectric phase (above T_c), the hydrogen atoms in the O-H---O bonds are disordered, residing randomly in one of two equivalent positions between adjacent PO₄ tetrahedra. aip.orgsemanticscholar.org

The transition to the ferroelectric phase is triggered by the collective ordering of these protons. aip.orgsemanticscholar.org As the temperature drops below T_c, the protons settle into one of the two possible off-center positions in the hydrogen bonds. semanticscholar.org This ordering of the positively charged protons breaks the crystal's center of symmetry. aip.orgyamaguchi-u.ac.jp

This proton ordering is strongly coupled to the other ions in the lattice. The displacement of the protons induces subsequent displacements of the potassium (K⁺) and phosphate (PO₄³⁻) ions along the crystallographic c-axis. yamaguchi-u.ac.jpsemanticscholar.org It is this collective displacement of ions, initiated by the proton ordering, that establishes a net dipole moment in the unit cell, resulting in the macroscopic spontaneous polarization observed in the ferroelectric state. yamaguchi-u.ac.jpsemanticscholar.org First-principles calculations confirm that the protons in the hydrogen bonds are significantly more flexible and responsive to an external electric field than the other atoms, indicating that their displacement is the primary contributor to the electro-optic effect in KDP. aip.org

Statistical Models of Ferroelectric Transitions

The ferroelectric phase transition in KDP has been extensively studied using statistical mechanical models. These models aim to explain the thermodynamic properties of the transition by considering the possible arrangements of hydrogen atoms (protons) in the crystal lattice.

The most famous of these is the Slater model (1941). aip.orgaip.org This model is based on the following key assumptions:

Each phosphate group (PO₄) must have exactly two protons attached to it, forming an H₂PO₄ group.

The energy of the crystal depends on the orientation of these H₂PO₄ dipoles relative to the c-axis.

The Slater model uses statistical methods to count the number of hydrogen configurations consistent with a given total polarization. aip.org A key finding from this model is the prediction of a first-order phase transition, characterized by a sudden jump from a polarized to an unpolarized state. aip.org While the actual transition in KDP is observed to be of the second order (a lambda-point transition), the Slater model provides a foundational understanding of the role of proton ordering. aip.orgaip.org The narrow temperature range of the observed transition suggests it might be a broadened first-order transition, possibly due to internal stresses from the piezoelectric effect. aip.org

Later refinements and alternative models have been proposed to better match experimental observations. These include:

Takagi's extension : This model relaxes the strict "two-protons-per-phosphate" rule, allowing for higher energy configurations like H₃PO₄ and HPO₄. core.ac.uk

Tunneling models : These quantum mechanical models, pioneered by Blinc and de Gennes, consider that protons can tunnel between the two potential minima in the hydrogen bond. semanticscholar.orgresearchgate.nettandfonline.com This introduces a tunneling frequency (Ω) as a key parameter. semanticscholar.org In this framework, the ferroelectric transition occurs when the long-range ordering interaction overcomes the quantum tunneling effect.

Coupled-mode models : These models link the proton tunneling motion to an optic phonon mode of the K-PO₄ lattice. semanticscholar.orgresearchgate.net The softening of a coupled proton-phonon mode as the temperature approaches T_c is seen as the driver of the phase transition. researchgate.net

These statistical and quantum models have been crucial in explaining the thermodynamic behavior, the large isotope effect (where deuteration significantly raises T_c), and the dynamic properties of KDP-type ferroelectrics. core.ac.uktandfonline.combohrium.com

Dielectric Behavior and Space Charge Polarization

The dielectric properties of KDP are strongly dependent on frequency and temperature, reflecting different polarization mechanisms. primescholars.cominternationaljournalcorner.com The dielectric constant is a measure of a material's ability to store electrical energy in an electric field and is composed of four main contributions: electronic, ionic, orientational, and space charge polarization. niscpr.res.iniosrjournals.org

Frequency Dependence : At very high frequencies, only the rapid electronic and ionic polarizations can respond to the alternating field, resulting in a lower dielectric constant. niscpr.res.iniosrjournals.org As the frequency decreases, slower mechanisms like orientational polarization of dipoles can contribute, increasing the dielectric constant. iosrjournals.org At low frequencies, the dielectric constant of KDP becomes particularly high. iosrjournals.org

Temperature Dependence : The dielectric constant generally increases with increasing temperature. internationaljournalcorner.comiosrjournals.org This is because thermal energy enhances the mobility of charge carriers, thereby increasing the space charge polarization. iosrjournals.org Studies on pure and doped KDP crystals consistently show a decrease in the dielectric constant and dielectric loss with increasing frequency, confirming the dominant role of space charge polarization in the low-frequency regime. niscpr.res.iniosrjournals.orgresearchgate.net

Defect Engineering and Impurity Studies

The properties of KDP crystals, including their growth rate, optical transparency, and laser-induced damage threshold (LIDT), are highly sensitive to the presence of impurities and other crystalline defects. orientjchem.org Understanding and controlling these defects—a practice known as defect engineering—is critical for producing high-quality KDP optics.

Impurities, particularly polyvalent metal cations, can be incorporated into the KDP lattice during the growth process, creating various types of defect centers. orientjchem.org

Incorporation Mechanisms : Computer simulations and experimental studies show that trivalent metal ions (M³⁺, such as Fe³⁺, Cr³⁺, and Al³⁺) and bivalent metal ions (M²⁺) incorporate differently. orientjchem.orgbohrium.com

Trivalent Cations (M³⁺) : These ions tend to occupy interstitial sites in the KDP lattice, forming isolated defect centers. bohrium.com Their presence is known to create a "dead zone" at low supersaturation levels, where the crystal growth rate dramatically slows or stops. orientjchem.org

Bivalent Cations (M²⁺) : The incorporation of M²⁺ depends on their ionic radius. Small bivalent cations like Ni²⁺ can behave similarly to M³⁺, occupying interstitial sites. bohrium.com Mid-sized ions like Fe²⁺ and Mn²⁺ may form chain-like clusters. bohrium.com Large bivalent cations can substitute for potassium ions (K⁺), which requires charge compensation, often through the formation of additional potassium vacancies. bohrium.com

The presence of these metallic and other impurities can have significant consequences:

Optical Properties : Impurities can decrease optical transparency, particularly in the UV range. orientjchem.org First-principles calculations show that defects can introduce new energy states within the band gap of KDP, leading to optical absorption at wavelengths that would otherwise be transmitted. bohrium.comresearchgate.net For example, an Fe atom substituting for a P atom can narrow the band gap and create impurity-induced absorption peaks. researchgate.net

Laser Damage : Impurity clusters are often linked to a lower LIDT, as they can act as sites for laser energy absorption, leading to localized heating and damage. bohrium.com

Growth Morphology : Impurities can alter the relative growth rates of different crystal faces, thereby changing the crystal's habit. orientjchem.org

Besides metallic impurities, non-metallic ions like sulfate (B86663) (SO₄²⁻) and various organic molecules can also be incorporated, affecting crystal quality. orientjchem.org The study of how these various impurities create defect clusters and influence the electronic and optical properties is a key area of research aimed at improving the performance of KDP crystals in demanding applications. bohrium.comscirp.org

Origin and Dynamics of Point Defects

The integrity of this compound (KDP) crystals, crucial for their applications in nonlinear optics and electro-optics, is fundamentally linked to the presence and behavior of point defects. iucr.org The origin of these defects is often traced back to the crystal growth process itself, influenced by factors such as temperature, pH value of the growth solution, and supersaturation. iucr.orgnih.gov

Intrinsic point defects are common in KDP crystals. Density Functional Theory (DFT) studies have investigated surface vacancies, particularly hydrogen (VH) and oxygen (VO) vacancies, on the prominent (100) and (101) crystal faces. nih.gov These studies reveal that the electronic structure of these defects differs between the two surfaces and from their behavior within the bulk crystal. nih.gov For instance, in the bulk crystal, both VH and VO defects can introduce a defect level within the band gap. The stability and repair of these defects are sensitive to the chemical environment; an acidic environment is suggested to be favorable for repairing hydrogen vacancies on the crystal surfaces. nih.gov